sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate
Overview
Description
This compound appears to be a complex organic molecule that contains several functional groups, including amino groups, a hydroxy group, a methyl group, and a phosphorus-containing group. These groups suggest that the compound may have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely be arranged in a specific way to give the molecule its unique properties.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino groups might participate in reactions with acids to form amides, while the hydroxy group could be involved in reactions with carbonyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water would be affected by the presence of polar functional groups like the hydroxy and amino groups.Scientific Research Applications
Structural Identification in Proteins
- Structural Identification of Valine Hydroperoxides and Hydroxides in Proteins
- Research by Fu, Hick, Sheil, and Dean (1995) demonstrated the formation of reactive moieties on proteins during free radical attack, identifying valine hydroperoxides and their reduction to hydroxides using sodium borohydride. This method enables the detection of hydroxyvalines in hydrolysates of peptides and proteins subjected to gamma-radiolysis, offering insights into protein oxidation in biological systems under oxidative stress (Fu, Hick, Sheil, & Dean, 1995).
Synthesis and Structural Studies
- Synthesis and Structural Studies of Diorganotin(IV) Compounds
- Baul, Kehie, Chanu, Duthie, and Höpfl (2013) prepared diorganotin(IV) compounds by reacting diorganotin dichlorides with sodium salts of tridentate ligands. These compounds, characterized by IR and NMR spectroscopy, revealed insights into the molecular structures of organotin(IV) compounds, expanding the understanding of coordination chemistry (Baul et al., 2013).
Computational Peptidology
- Computational Peptidology Assisted by Conceptual Density Functional Theory
- In 2019, Flores-Holguín, Frau, and Glossman-Mitnik used a model chemistry to calculate the molecular properties and structures of new antifungal tripeptides, including sodium (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate. This study highlights the application of computational peptidology in drug design, providing valuable insights into the chemical reactivity of peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Chemical Synthesis and Biological Properties
- Chemo-enzymic Synthesis of Protected Cyano Derivatives of Glutamate
- Dugave, Cluzeau, Ménez, Gaudry, and Marquet (1998) synthesized cyano derivatives of glutamate using a chemo-enzymic approach. This work illustrates the innovative use of sodium derivatives in the synthesis of biologically relevant compounds, contributing to advancements in synthetic chemistry (Dugave et al., 1998).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing.
Future Directions
Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing new methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies would be needed.
properties
IUPAC Name |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWIRLHWLMNVCC-WQYNNSOESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)[O-])NC(=O)[C@H](CCP(=O)(C)O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058235 | |
Record name | Bilanafos sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate | |
CAS RN |
71048-99-2 | |
Record name | Bilanafos sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bialaphos Sodium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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